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Compound Name: ML753286

CAS No.: 1699720-89-2

Cat. No.: B609175 Get Quote

ML753286 is a highly selective, potent, and orally bioavailable inhibitor of the Breast Cancer

Resistance Protein (BCRP/ABCG2). Unlike first-generation inhibitors (e.g., Ko143) which often

suffer from plasma instability or cross-reactivity with P-glycoprotein (P-gp/MDR1), ML753286
offers a stable tool for dissecting the specific contribution of BCRP to drug disposition and

multidrug resistance (MDR).

Research Utility: The primary application of ML753286 in animal models is Pharmacokinetic

(PK) Modulation. It is used to block the BCRP efflux pump at the blood-brain barrier (BBB),

intestinal epithelium, and bile canaliculi, thereby enhancing the systemic exposure (AUC) and

tissue penetration of BCRP substrates (e.g., Topotecan, Sulfasalazine, Rosuvastatin).

Mechanism of Action: BCRP functions as an ATP-dependent efflux pump, actively extruding

xenobiotics from cells. ML753286 binds to the transmembrane domain of ABCG2, locking the

transporter in an inward-facing conformation and preventing substrate efflux.
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Figure 1: Mechanism of BCRP inhibition by ML753286, preventing the efflux of therapeutic

substrates.[1]

Formulation & Preparation
ML753286 is lipophilic. Proper formulation is critical to ensure consistent oral bioavailability and

avoid precipitation in the peritoneum (if dosing IP).

Table 1: Validated Vehicle Formulations

Administration
Route

Vehicle
Composition

Preparation
Protocol

Stability

Oral Gavage (PO)

0.5% Methylcellulose

(MC) + 5% PEG 400

in water

1. Dissolve ML753286

in PEG 400

(sonicate).2. Slowly

add 0.5% MC solution

while vortexing.3.

Form a homogeneous

suspension.

Prepare fresh daily.

Stable for 24h at 4°C.

Intravenous (IV)

10% DMSO + 10%

Tween 80 + 80%

Saline

1. Dissolve compound

in DMSO.2. Add

Tween 80.3. Slowly

add warm saline with

rapid stirring.

Use immediately. Risk

of precipitation >2

mg/mL.

Critical Note: For PO dosing, a suspension is acceptable. For IV, the solution must be clear. If

precipitation occurs, reduce concentration or increase cyclodextrin (e.g., 20% HP-β-CD)

content.

Experimental Protocols
Protocol A: In Vivo BCRP Inhibition (PK Enhancement
Model)
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Objective: To validate BCRP inhibition by measuring the increase in plasma AUC of a probe

substrate (e.g., Sulfasalazine or Topotecan).

Experimental Design:

Species: Male Sprague-Dawley Rats (250–300g) or FVB Mice (20–25g).

Groups (n=4 per group):

Vehicle Control: Vehicle + Substrate.

Experimental: ML753286 + Substrate.

Positive Control (Optional): Ko143 + Substrate.

Negative Control (Optional):Abcg2 Knockout mice + Substrate.

Workflow:

Fast animals for 12 hours prior to dosing (water ad libitum).

Pre-treatment: Administer ML753286 (30 mg/kg PO) or Vehicle to the respective groups.

Wait Time: Allow 30–60 minutes for ML753286 to reach Cmax and block transporters.

Substrate Dosing: Administer the BCRP substrate (e.g., Sulfasalazine 10 mg/kg PO).

Sampling: Collect serial blood samples via tail vein or saphenous vein at:

0.25, 0.5, 1, 2, 4, 8, and 24 hours post-substrate dose.

Analysis: Centrifuge plasma (4000g, 10 min, 4°C). Analyze substrate concentration via LC-

MS/MS.

Success Criteria:

The AUC (Area Under Curve) of the substrate should be significantly higher (typically >2-

fold) in the ML753286 group compared to Vehicle.
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The profile should mimic that of Abcg2 knockout animals.

Co-Administration Protocol
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Figure 2: Step-by-step workflow for the Pharmacokinetic Enhancement Assay.

Protocol B: CNS Penetration Study (Blood-Brain Barrier)
Objective: To determine if ML753286 can open the BBB to BCRP substrates (relevant for

glioblastoma or brain metastasis research).

Dosing: Administer ML753286 (20 mg/kg IV or 30 mg/kg PO).
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Wait Time: 30 minutes.

Probe: Administer a brain-impermeable BCRP substrate (e.g., Dantrolene or Topotecan).

Terminal Endpoint: At Tmax of the substrate (e.g., 1 hour), euthanize animals.

Harvest:

Collect Plasma.[1][2]

Perfuse animal with saline to remove blood from brain capillaries.

Harvest Brain tissue.

Calculation: Calculate the Brain-to-Plasma ratio (Kp).

Result: ML753286 treatment should significantly increase the Kp of the substrate.

Data Interpretation & Troubleshooting
Table 2: Troubleshooting Common Issues

Observation Probable Cause Corrective Action

No increase in Substrate AUC

1. Substrate is also a P-gp

substrate.2. ML753286 dose

too low.

1. Verify substrate specificity;

ML753286 is BCRP-selective

and will not block P-gp.2.[1]

Increase ML753286 dose to 50

mg/kg.

High variability in PK
Precipitation in stomach or

inconsistent gavage.

Switch to a lipid-based

formulation (e.g., 10%

Labrasol) or ensure thorough

vortexing of MC suspension.

Toxicity (Weight loss >15%)
Off-target effects or vehicle

intolerance.

ML753286 is generally well

tolerated up to 300 mg/kg.

Check Vehicle toxicity (PEG

load).
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Statistical Analysis:

Compare AUC(0-inf) and Cmax using One-way ANOVA followed by Dunnett’s post-hoc test.

Significance threshold: p < 0.05.
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Significance: Establishes the baseline for comparing chemical inhibition (ML753286) vs.
genetic deletion (KO models).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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